molecular formula C40H47FN7O6P B1496989 3-[[5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B1496989
M. Wt: 771.8 g/mol
InChI Key: KHKXBZVFLSIARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[[5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule It is characterized by its unique structure, which includes a purine base, a fluorotetrahydrofuran ring, and a diisopropylphosphoramidite group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the fluorotetrahydrofuran ring The purine base can be synthesized through a series of reactions involving the condensation of formamide and glycine, followed by cyclization and amination The fluorotetrahydrofuran ring is prepared through the fluorination of a tetrahydrofuran derivative

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yield. The process typically includes purification steps such as chromatography and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes and other biomolecules.

    Industry: The compound can be used in the production of pharmaceuticals and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The purine base allows it to mimic natural nucleotides, enabling it to interfere with DNA and RNA synthesis. The fluorotetrahydrofuran ring and diisopropylphosphoramidite group contribute to its stability and reactivity, enhancing its effectiveness in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
  • (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-chlorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Uniqueness

The uniqueness of 3-[[5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile lies in its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the fluorine atom in the tetrahydrofuran ring enhances its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C40H47FN7O6P

Molecular Weight

771.8 g/mol

IUPAC Name

3-[[5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H47FN7O6P/c1-26(2)48(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)47-25-46-35-37(43)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H2,43,44,45)

InChI Key

KHKXBZVFLSIARY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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